Physicochemical Property Comparison: (2R)-7-oxo-2-propyloctanoic acid vs. (2R)-2-Propyloctanoic Acid (Arundic Acid)
The introduction of a C7 ketone in (2R)-7-oxo-2-propyloctanoic acid results in key physicochemical changes compared to its fully reduced parent, (2R)-2-propyloctanoic acid (Arundic acid) [1][2]. These computed differences are fundamental to its behavior as a potential intermediate or metabolite probe.
| Evidence Dimension | Molecular Weight & Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Molecular Weight: 200.27 g/mol; XLogP3-AA: 2.1 |
| Comparator Or Baseline | Arundic acid ((2R)-2-propyloctanoic acid); Molecular Weight: 186.29 g/mol; XLogP3: 3.6 |
| Quantified Difference | Target MW is 7.5% higher; Target lipophilicity (XLogP3-AA) is 1.5 units lower. |
| Conditions | Computed properties; PubChem 2021.05.07 release [1] and DrugBank [2]. |
Why This Matters
The lower lipophilicity and higher molecular weight, conferred by the ketone group, directly impact HPLC retention time, solubility in aqueous buffers, and potential for forming oxime or hydrazone derivatives, which are key differentiators for analytical and synthetic applications.
- [1] PubChem. (2026). Compound Summary for CID 11424200: (2R)-7-oxo-2-propyloctanoic acid. National Center for Biotechnology Information. View Source
- [2] DrugBank. (2026). Arundic acid. DB06446. View Source
